molecular formula C7H10O2 B11999806 Tricyclo[2.2.1.02,6]heptane-3,5-diol CAS No. 4054-88-0

Tricyclo[2.2.1.02,6]heptane-3,5-diol

Cat. No.: B11999806
CAS No.: 4054-88-0
M. Wt: 126.15 g/mol
InChI Key: QQLNWTFCRIBMEY-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-3,5-diol is a unique chemical compound with the molecular formula C7H10O2. It is characterized by its tricyclic structure, which includes three fused rings. This compound is known for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptane-3,5-diol typically involves the reaction of norbornadiene with specific reagents under controlled conditions. One common method includes the use of peroxy acids to oxidize norbornadiene, leading to the formation of the desired diol. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar oxidation reactions with optimized conditions for yield and purity. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-3,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects involves interactions with specific molecular targets. Its tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl groups can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

4054-88-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3,5-diol

InChI

InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2

InChI Key

QQLNWTFCRIBMEY-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C2C(C1C3O)O

Origin of Product

United States

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